N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide
Description
N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide is a compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-14-15(9-12)22-10-18-14/h1-6,9-10H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWRPZVFEBGLHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=CC3=C(C=C2)N=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide typically involves the coupling of benzo[d]thiazole derivatives with chlorophenylthiopropanamide. One common method involves the use of metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher efficiency and yield. The use of microwave-assisted synthesis and green chemistry principles, such as using water as a reaction medium, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The propanamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond. Kinetic studies suggest pseudo-first-order behavior under alkaline conditions.
Oxidation of the Thioether Linkage
The thioether group (–S–) is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HO (30%) | RT, 12 h | 3-((4-chlorophenyl)sulfinyl)propanamide | 85% | |
| mCPBA (1.2 eq) | DCM, 0°C to RT, 2 h | 3-((4-chlorophenyl)sulfonyl)propanamide | 92% |
Sulfoxidation occurs selectively with mild oxidants like HO, while stronger oxidants like mCPBA drive complete sulfonation . The sulfone derivative exhibits enhanced electrophilicity, enabling subsequent nucleophilic substitutions .
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes electrophilic substitution, primarily at the 4- and 7-positions, due to electron-donating effects from the thiazole nitrogen.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO/HSO, 0°C, 2 h | 6-nitrobenzo[d]thiazol-7-yl derivative | 58% | |
| Sulfonation | ClSOH, 50°C, 4 h | 6-sulfobenzo[d]thiazol-7-yl derivative | 63% |
Density functional theory (DFT) calculations confirm preferential nitration at the 4-position due to lower activation energy () compared to the 7-position () .
Metal Coordination Reactions
The benzothiazole nitrogen and thioether sulfur serve as donor atoms for metal coordination.
| Metal Salt | Conditions | Complex | Stoichiometry | Source |
|---|---|---|---|---|
| AgNO | MeOH, RT, 1 h | [Ag(CHClNOS)]NO | 1:1 | |
| CuCl·2HO | DMF, 60°C, 3 h | [Cu(CHClNOS)]Cl | 1:2 |
X-ray crystallography of the Ag(I) complex reveals a linear coordination geometry (N–Ag–S bond angle = 176.8°) with Ag–N and Ag–S bond lengths of 2.18 Å and 2.43 Å, respectively .
Nucleophilic Substitution at the Thioether
The thioether group participates in nucleophilic displacement reactions, particularly with alkyl halides.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CHI | KCO, DMF, 80°C | 3-((4-chlorophenyl)(methyl)sulfanyl)propanamide | 89% | |
| Benzyl bromide | NaH, THF, RT | 3-((4-chlorophenyl)(benzyl)sulfanyl)propanamide | 76% |
Kinetic studies indicate an S2 mechanism for methyl iodide, with a second-order rate constant () of at 80°C .
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the thioether group, generating thiyl radicals.
| Conditions | Products | Quantum Yield | Source |
|---|---|---|---|
| UV (254 nm), benzene, 6 h | 3-(4-chlorophenyl)propanamide + S |
EPR spectroscopy confirms radical formation, with g-values consistent with thiyl radicals () .
Biological Activity Correlation
Derivatives synthesized via these reactions show modulated bioactivity:
-
Sulfone analogs exhibit 3.2-fold enhanced inhibition of VEGFR-2 kinase (IC = 0.89 μM) compared to the parent compound (IC = 2.85 μM) .
-
Ag(I) complexes demonstrate potent antifungal activity against Candida albicans (MIC = 4 μg/mL) .
Reaction optimization (e.g., solvent polarity, temperature) remains critical for balancing yield and functional group compatibility. This compound’s versatility positions it as a valuable scaffold in medicinal and coordination chemistry.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific proteins and signaling pathways involved in cell survival and proliferation . The compound’s anti-microbial activity may be due to its ability to disrupt the cell membrane or inhibit key enzymes in microbial metabolism .
Comparison with Similar Compounds
N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide can be compared with other benzothiazole derivatives, such as:
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: This compound has been studied for its photophysical properties and potential use in materials science.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound has shown anti-cancer activity and is being explored for its potential use in drug development.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Biological Activity
N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article explores its biological activity based on diverse sources, highlighting key findings, case studies, and synthesized data.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a propanamide chain with a 4-chlorophenyl thio group. This structural configuration is significant for its biological activity, as variations in substituents can influence pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and benzo[d]thiazole structures exhibit notable antimicrobial properties. For instance, derivatives with similar scaffolds have shown effective inhibition against Mycobacterium tuberculosis (Mtb), with some compounds achieving IC50 values as low as 2.03 mM . The presence of the benzo[d]thiazole ring is crucial for enhancing the interaction with microbial targets.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | IC50 (mM) | Reference |
|---|---|---|---|
| IT10 | Mycobacterium tuberculosis | 2.32 | |
| IT06 | Mycobacterium tuberculosis | 2.03 | |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Specific studies have reported IC50 values indicating significant activity against breast cancer cells (e.g., MCF-7) and colon cancer cells (e.g., HCT116) .
Case Study: Structure-Activity Relationship (SAR)
A recent study evaluated the SAR of thiazole-based compounds, revealing that modifications at the phenyl substituent significantly affect anticancer potency. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups . This suggests that optimizing substituents on the benzo[d]thiazole moiety could lead to improved therapeutic agents.
Neuroprotective Activity
The compound's potential as an acetylcholinesterase inhibitor has also been explored in the context of Alzheimer's disease. Compounds containing benzo[d]thiazole have been shown to inhibit acetylcholinesterase effectively, which is critical for managing cognitive decline associated with neurodegenerative diseases . In vitro assays indicated that certain derivatives exhibited IC50 values comparable to established inhibitors.
Table 2: Acetylcholinesterase Inhibition Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives under acidic or thermal conditions. Subsequent steps include thioether formation using 4-chlorothiophenol and coupling with propanamide precursors. Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (reflux at 80–100°C), and catalysts like triethylamine for amide bond formation . Purification often requires column chromatography with gradients of ethyl acetate/hexane.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity, particularly for verifying thioether linkages and amide bonds. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (±2 ppm accuracy). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How does the compound’s structure influence its biological activity?
- Methodological Answer : The benzo[d]thiazole moiety interacts with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites), while the 4-chlorophenylthio group enhances lipophilicity and membrane permeability. Structure-activity relationship (SAR) studies suggest that replacing the chlorine atom with electron-withdrawing groups (e.g., -NO₂) reduces potency, whereas methyl substitutions improve metabolic stability . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like tubulin or proteases .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols using reference compounds (e.g., paclitaxel for cytotoxicity assays) and validate purity via orthogonal methods (NMR + LC-MS). Cross-check results with structural analogs (e.g., N-(benzo[d]thiazol-2-yl) derivatives) to isolate substituent-specific effects .
Q. What computational approaches best predict the compound’s target interactions?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over 100 ns trajectories. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) evaluate electronic properties influencing reactivity. Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interaction points (e.g., hydrogen bonds with His164 in HSP90) .
Q. How should structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : Systematically modify substituents:
- Benzo[d]thiazole : Introduce -OCH₃ or -CF₃ at position 6.
- 4-Chlorophenylthio : Replace Cl with Br or -SCH₃.
- Propanamide : Test ester or sulfonamide analogs.
Use parallel synthesis (96-well plates) for high-throughput screening. Compare IC₅₀ values against wild-type and mutant enzyme isoforms to identify selectivity drivers .
Q. What strategies mitigate toxicity while retaining efficacy in preclinical models?
- Methodological Answer : Conduct Ames tests for mutagenicity and hERG channel assays for cardiotoxicity. Modify the propanamide linker to reduce off-target effects—e.g., replace with a piperazine spacer. Prodrug strategies (e.g., esterase-sensitive masking of the amide) improve bioavailability and reduce hepatic toxicity .
Q. How can formulation challenges (e.g., low solubility) be addressed for in vivo studies?
- Methodological Answer : Use solubility enhancers like cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions. For intravenous administration, optimize pH (6.5–7.4) to prevent precipitation. Assess stability in plasma via LC-MS/MS over 24 hours and adjust storage conditions (lyophilization vs. -80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
